Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the acylation of 5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine with methyl 2-amidobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous aluminum chloride and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
Uniqueness
Methyl 2-[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-amido]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl and pyrazolopyrimidine moieties contribute to its high reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O4/c1-4-32-17-11-9-16(10-12-17)20-13-15(2)28-22(25-20)14-21(27-28)23(29)26-19-8-6-5-7-18(19)24(30)31-3/h5-14H,4H2,1-3H3,(H,26,29) |
InChI Key |
NAHVVLBGRDHCAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.